molecular formula C8H16FN B1492477 Ethyl[(1-fluorocyclopentyl)methyl]amine CAS No. 2098013-81-9

Ethyl[(1-fluorocyclopentyl)methyl]amine

Cat. No.: B1492477
CAS No.: 2098013-81-9
M. Wt: 145.22 g/mol
InChI Key: JBGCIYUPTXJJJZ-UHFFFAOYSA-N
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Description

Ethyl[(1-fluorocyclopentyl)methyl]amine (CAS 2098013-81-9) is a fluorinated amine compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a cyclopentane ring substituted with a fluorine atom and an ethylaminomethyl chain, with a molecular formula of C 8 H 16 FN and a predicted molecular weight of 145.13 g/mol . Fluorinated compounds like this amine are of significant interest in drug discovery. The strategic incorporation of fluorine into lead compounds is a established strategy to fine-tune critical properties, such as enhancing metabolic stability by blocking sites of oxidative metabolism, increasing membrane permeability and absorption through greater lipophilicity, and modulating pKa to improve potency and selectivity . Specifically, fluorinated amine scaffolds are valuable in the design of central nervous system (CNS) active agents and other bioactive molecules, where they can contribute to optimal lipophilicity for blood-brain barrier penetration . This reagent is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGCIYUPTXJJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl[(1-fluorocyclopentyl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form imine derivatives when reacting with aldehydes or ketones, a process that is acid-catalyzed and reversible. This interaction is crucial in studying the effects of fluorine-substituted compounds on biochemical pathways. Additionally, this compound can potentially inhibit or activate specific enzymes, influencing various biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form imine derivatives can impact cellular signaling and metabolic pathways, leading to changes in gene expression and cellular function. These effects make this compound a valuable tool in studying cellular responses to fluorine-substituted compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms imine derivatives with aldehydes or ketones, which can influence enzyme activity and gene expression. This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s ability to form stable imine derivatives makes it a valuable tool in studying the molecular mechanisms of fluorine-substituted compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that amines, including this compound, can undergo oxidation and other transformation processes, affecting their stability and activity. These temporal effects are crucial in understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Studies on similar compounds have shown that dosage can significantly influence the compound’s effects on cellular function and overall health. Understanding the dosage effects of this compound is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the degradation of aliphatic amines and amides The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Ethyl[(1-fluorocyclopentyl)methyl]amine and related fluorinated amines:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound C₈H₁₅FN 143.21 Fluorinated cyclopentyl, ethylamine Likely intermediate in organic synthesis; potential pharmacological applications (inferred)
(1-Fluorocyclopentyl)methylamine C₉H₁₈FNO 175.24 Methoxyethyl substituent, fluorocyclopentyl Chemical synthesis intermediate; requires stringent safety protocols (gloves, masks)
{1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine C₁₅H₁₅F₂NO 263.28 Bifluorinated aromatic ring, methylamine Not explicitly stated; aromaticity suggests use in ligand design or drug scaffolds
(4-Methylphenyl)methylamine C₁₇H₁₈F₃N 293.33 Trifluoromethylphenyl, tolyl groups No direct data; trifluoromethyl groups often enhance bioavailability

Physicochemical Properties

  • Lipophilicity: Fluorine and cyclopentyl groups enhance lipid solubility compared to non-fluorinated analogs, improving membrane permeability in drug candidates .
  • Thermal Stability : Cyclopentyl rings may confer higher stability than linear alkyl chains, as seen in methoxyethyl analogs .

Preparation Methods

Preparation Methods Analysis

General Approach: Formylation and Reduction

A common industrially viable method for preparing alkyl amines such as ethyl[(1-fluorocyclopentyl)methyl]amine involves two main steps:

This method is well-documented for related compounds such as methyl ethyl amine and can be adapted for fluorinated cyclopentyl derivatives.

Reaction Scheme
Step Reaction Description Reagents/Conditions
1 Condensation of amine with formic acid ester to form formyl amine Ethyl formate or methyl formate; temperature 0–40 °C; solvents like methanol, ethanol, or ethers
2 Reduction of formyl amine to alkyl amine Lithium aluminum hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum hydride; solvents like tetrahydrofuran (THF) or toluene; temperature 0– reflux

This method is advantageous due to its simplicity, high purity of product, low impurity formation including avoidance of tertiary amines, and suitability for industrial scale-up.

Specific Adaptation for Fluorocyclopentyl Derivatives

While direct literature data on this compound is limited, analogous preparation methods for fluorocyclopropyl methylamines indicate that the fluorinated cycloalkyl carboxylic acids or their derivatives can be used as starting materials. These undergo reduction and amination steps to yield the corresponding fluorinated amines with high purity and yield.

The process involves:

  • Starting from 1-fluorocyclopentane carboxylic acid or its ester,
  • Conversion to the corresponding amine via reduction (e.g., catalytic hydrogenation or hydride reduction),
  • Subsequent alkylation with ethylating agents to introduce the ethyl substituent on nitrogen.

This approach minimizes side reactions such as fluoromethylation byproducts and improves overall yield and purity.

Detailed Experimental Procedure (Adapted from Related Patent CN101062901A)

Step Materials and Conditions Yield (%) Notes
Formylation Ethyl formate (1.5 L), ethylamine (1300 g) in ethanol, reaction at 0–40 °C for 4 hours under reflux Quantitative Reaction solvent: ethanol; reaction monitored by concentration and toluene extraction
Reduction Formyl ethylamine (100 g), LiAlH4 (200 g), THF (1 L), reflux for 10 hours 30–60 Workup with HCl and NaOH, distillation to isolate product; yields vary with reducing agent

This method is scalable and yields a high-purity product suitable for further functionalization.

Data Table: Comparison of Reducing Agents and Solvents

Reducing Agent Solvent Temperature Range Yield (%) Advantages Disadvantages
Lithium aluminum hydride (LiAlH4) Tetrahydrofuran Reflux (66 °C) 30–60 Strong reducing agent, high purity Sensitive to moisture, hazardous
Sodium bis(2-methoxyethoxy)aluminum hydride Toluene Reflux (~110 °C) ~60 More selective, safer handling Higher temperature required
Catalytic hydrogenation (Pd/C, H2) Ethanol or THF Room temp to reflux Variable Clean reaction, fewer byproducts Requires specialized equipment

Research Findings and Notes

  • The formylation step is highly efficient with esters of formic acid such as ethyl formate, which provide a clean conversion to formyl amines without significant side products.
  • Reduction with hydride reagents is preferred over catalytic hydrogenation for fluorinated substrates to avoid defluorination or ring opening.
  • The choice of solvent critically affects yield and purity; ethers like THF are preferred for reduction due to solubility and stability of reagents.
  • Purification typically involves acid-base extraction and distillation under reduced pressure to isolate the amine as a colorless oil.
  • Industrial applicability is high due to simple operation, low cost, and minimal equipment requirements.

Summary Table of Preparation Method Features

Feature Description
Starting materials Ethylamine, ethyl formate, 1-fluorocyclopentane derivatives
Key intermediates Formyl ethylamine derivatives
Main reaction types Condensation (formylation), reduction (hydride-based)
Reducing agents Lithium aluminum hydride, sodium bis(2-methoxyethoxy)aluminum hydride
Solvents Ethanol, tetrahydrofuran, toluene
Reaction conditions 0 °C to reflux temperatures, 4–20 hours reaction times
Yield range 30% to 60% depending on conditions and scale
Purification methods Acid-base extraction, distillation under reduced pressure
Industrial suitability High due to simple operation, low impurity, and cost-effectiveness

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl[(1-fluorocyclopentyl)methyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For fluorocyclopentyl intermediates, fluorination via agents like Selectfluor (as used in fluorinated amino acid derivatives ) is critical. Catalysts such as Pd/C or Raney Ni may enhance yield during hydrogenation steps. Solvent selection (e.g., DMF or acetonitrile ) and temperature control (e.g., 0–50°C) are key to minimizing side reactions. Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or GC-MS.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine coupling patterns and amine proton environments. For example, the fluorocyclopentyl group’s equatorial vs. axial fluorine configuration can be distinguished via ¹⁹F NMR splitting . FTIR can confirm amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) . Mass spectrometry (HRMS) provides molecular ion validation. X-ray crystallography is ideal for absolute stereochemical confirmation if crystalline derivatives are obtainable.

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

  • Methodological Answer : Determine pKa via potentiometric titration (amine groups typically pKa ~9–11). Assess hydrophobicity via logP measurements (HPLC retention time comparison). Fluorinated amines may exhibit increased stability but require inert storage (argon, -20°C) to prevent oxidation. Safety protocols should align with fluorinated compound guidelines due to potential toxicity risks observed in structurally similar fluoromethylcyclopropylamines .

Advanced Research Questions

Q. How does the fluorocyclopentyl group influence the reactivity of this compound in nucleophilic or catalytic reactions?

  • Methodological Answer : The fluorocyclopentyl moiety introduces steric hindrance and electron-withdrawing effects, altering reaction pathways. For example, in Pd-catalyzed cross-couplings, fluorine’s electronegativity may slow oxidative addition. To study this, compare reaction rates with non-fluorinated analogs under identical conditions (e.g., Suzuki-Miyaura coupling). Use DFT calculations to model transition states and quantify steric/electronic effects .

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or enzymatic kinetic resolution (lipases/esterases). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Q. How can mechanistic studies elucidate the compound’s behavior in biological systems?

  • Methodological Answer : Radiolabeling (³H or ¹⁴C) or fluorescent tagging enables tracking cellular uptake and metabolism. Perform in vitro assays (e.g., cytochrome P450 inhibition) to assess metabolic stability. Toxicity profiling using Caenorhabditis elegans or zebrafish models can identify fluorocyclopentyl-specific effects, as seen in fluorinated amine toxicity studies .

Data-Driven Analysis

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity or binding affinity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., methyl, propyl derivatives). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants with target proteins (e.g., GPCRs). Compare IC₅₀ values in functional assays (e.g., cAMP modulation) to correlate substituent size/electronic effects with potency .

Contradictions and Limitations

  • Evidence Gaps : Direct data on this compound are sparse. Most evidence relates to structurally distinct fluorinated amines (e.g., MDEA in CO₂ capture ), necessitating extrapolation.
  • Toxicity Warnings : Fluoromethylcyclopropylamine derivatives showed unexpected in vivo toxicity , urging caution in biological applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl[(1-fluorocyclopentyl)methyl]amine
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Ethyl[(1-fluorocyclopentyl)methyl]amine

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